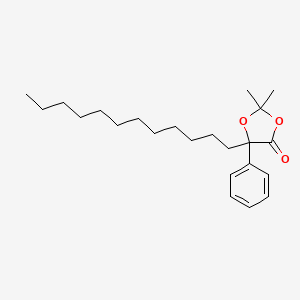![molecular formula C26H25ClN2 B14203085 1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-66-7](/img/structure/B14203085.png)
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the synthesis might involve the use of 2-chlorophenylpiperidine and a suitable indole precursor under specific reaction conditions, such as refluxing in methanesulfonic acid .
Chemical Reactions Analysis
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules and complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows it to bind to various biological targets, influencing cellular processes like signal transduction, gene expression, and metabolic pathways. The compound’s effects are mediated through its ability to modulate receptor activity and enzyme function .
Comparison with Similar Compounds
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth and development.
3,3’-Diindolylmethane: Found in cruciferous vegetables and studied for its anticancer properties.
This compound stands out due to its unique combination of the indole core with a piperidine ring and a chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
827015-66-7 |
|---|---|
Molecular Formula |
C26H25ClN2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[[4-(2-chlorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H25ClN2/c27-24-12-6-4-10-21(24)19-14-16-29(17-15-19)18-23-22-11-5-7-13-25(22)28-26(23)20-8-2-1-3-9-20/h1-13,19,28H,14-18H2 |
InChI Key |
QUDJSNVHVSPLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


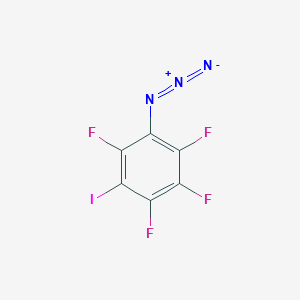

![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
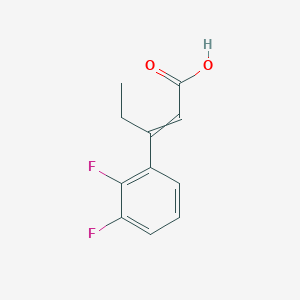
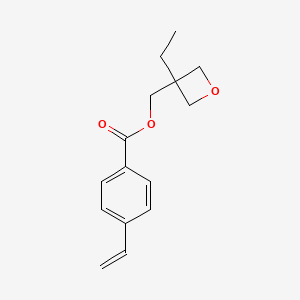
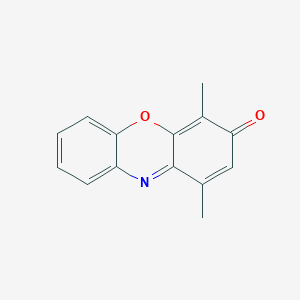
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)

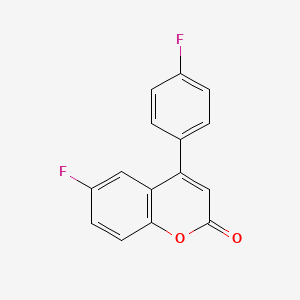
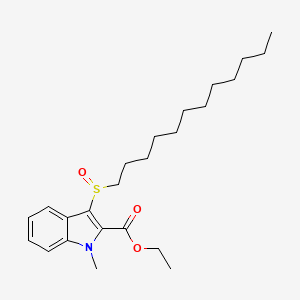
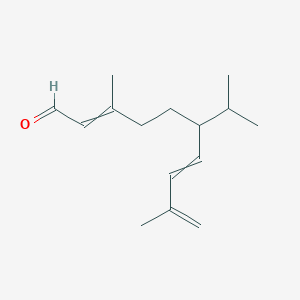
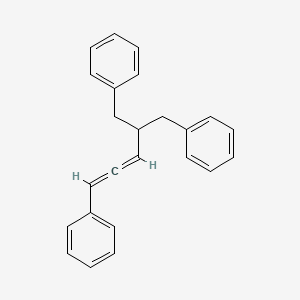
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
